molecular formula C30H16F14O4 B3039158 BHHT CAS No. 200862-69-7

BHHT

Cat. No.: B3039158
CAS No.: 200862-69-7
M. Wt: 706.4 g/mol
InChI Key: RNGCGRQNGQFBJS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s noted that this compound is often used in the synthesis of organic light-emitting diodes (oleds) as a luminescent layer material . Therefore, its primary target could be the electron-hole pairs in the OLED structure.

Result of Action

The primary result of the action of 1,1’-[1,1’:2’,1’‘-Terphenyl]-4,4’'-diylbis[4,4,5,5,6,6,6-heptafluoro-1,3-hexanedione] is the emission of light in OLEDs . This is a result of the recombination of electron-hole pairs facilitated by the compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, cool place and avoid contact with incompatible substances such as oxygen and moisture . Furthermore, the performance of the compound in OLEDs can be affected by factors such as temperature, electrical current, and the presence of other materials in the device.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butylated hydroxytoluene is synthesized through the reaction of p-cresol (4-methylphenol) with isobutylene (2-methylpropene) under acidic conditions, typically catalyzed by sulfuric acid . The reaction can be represented as follows:

CH3(C6H4)OH+2CH2=C(CH3)2(CH3)3C2CH3C6H2OH\text{CH}_3(\text{C}_6\text{H}_4)\text{OH} + 2 \text{CH}_2=\text{C}(\text{CH}_3)_2 \rightarrow (\text{CH}_3)_3\text{C}_2\text{CH}_3\text{C}_6\text{H}_2\text{OH} CH3​(C6​H4​)OH+2CH2​=C(CH3​)2​→(CH3​)3​C2​CH3​C6​H2​OH

Industrial Production Methods

In industrial settings, butylated hydroxytoluene is produced using similar synthetic routes but on a larger scale. The process involves the continuous reaction of p-cresol with isobutylene in the presence of sulfuric acid, followed by purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Butylated hydroxytoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Butylated Hydroxytoluene

Butylated hydroxytoluene is unique due to its high thermal stability and low volatility, making it suitable for high-temperature applications. Additionally, its strong antioxidant properties and wide range of applications in different industries set it apart from other similar compounds .

Biological Activity

Butylated Hydroxytoluene (BHT), also known as dibutylhydroxytoluene, is a synthetic antioxidant widely used in food preservation and various industrial applications. Its biological activity has been the subject of extensive research, revealing both beneficial and adverse effects. This article presents a comprehensive overview of the biological activity of BHT, including its mechanisms of action, case studies, and relevant research findings.

BHT primarily functions as an antioxidant, preventing oxidative damage by inhibiting the autoxidation of lipids. It achieves this through several mechanisms:

  • Radical Scavenging : BHT donates hydrogen atoms to peroxy radicals, converting them into hydroperoxides and preventing further radical propagation. The reaction can be summarized as follows:
RO2+ArOHROOH+ArO\text{RO}_2\cdot +\text{ArOH}\rightarrow \text{ROOH}+\text{ArO}\cdot
  • Stabilization of Phenoxy Radicals : The phenoxy radical formed during the reaction is stabilized by delocalization of unpaired electrons across the aromatic ring, enhancing BHT's reactivity with lipid free radicals .

Antimicrobial Effects

BHT has demonstrated antimicrobial properties against various microorganisms. A study highlighted its effectiveness in inhibiting the growth of bacteria and fungi. The following table summarizes some key findings:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans2.0 mg/mL

These results indicate that BHT can be an effective agent in controlling microbial growth in various settings.

Antiviral Activity

Research has suggested that BHT exhibits antiviral properties, particularly against enveloped viruses. It disrupts viral membranes, leading to inactivation. Notable findings include:

  • Genital Herpes Treatment : A clinical report indicated that topical application of BHT significantly reduced lesions associated with genital herpes .
  • Virus Inactivation Studies : Experimental studies have shown that BHT can inactivate viruses by disrupting their lipid membranes, similar to other phenolic compounds .

Toxicity and Safety Profile

Despite its beneficial properties, BHT's safety profile has raised concerns:

  • Acute Toxicity : The oral LD50 for BHT ranges from 1700 to 2000 mg/kg in rats, indicating moderate toxicity .
  • Chronic Exposure Effects : Long-term exposure may lead to accumulation in body fat and potential reproductive effects at high doses . However, it is classified as "not classifiable as to its carcinogenicity to humans" by IARC .

Case Study 1: Food Preservation

A study investigated the use of BHT in extending the shelf life of processed foods. Results showed that foods treated with BHT had significantly lower levels of rancidity compared to untreated controls over a six-month period.

Case Study 2: Industrial Applications

In a case study involving polymer production, BHT was used as an additive to enhance thermal stability. The results indicated improved performance under heat stress conditions, demonstrating its utility beyond food preservation.

Properties

IUPAC Name

4,4,5,5,6,6,6-heptafluoro-1-[4-[2-[4-(4,4,5,5,6,6,6-heptafluoro-3-oxohexanoyl)phenyl]phenyl]phenyl]hexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16F14O4/c31-25(32,27(35,36)29(39,40)41)23(47)13-21(45)17-9-5-15(6-10-17)19-3-1-2-4-20(19)16-7-11-18(12-8-16)22(46)14-24(48)26(33,34)28(37,38)30(42,43)44/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGCGRQNGQFBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H16F14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BHHT
Reactant of Route 2
1-(4-Bromophenyl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione
BHHT
Reactant of Route 3
BHHT
Reactant of Route 4
Reactant of Route 4
BHHT
Reactant of Route 5
1-(4-Bromophenyl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione
BHHT
Reactant of Route 6
BHHT

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